A Comprehensive Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Key Intermediate in Apixaban Synthesis
A Comprehensive Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Key Intermediate in Apixaban Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a heterocyclic compound, holds a significant position in contemporary pharmaceutical manufacturing. Identified by its CAS number 1267610-26-3, this molecule is not primarily recognized for its own therapeutic effects but as a pivotal intermediate in the synthesis of Apixaban[1][2][3]. Apixaban is a potent, orally active, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade[2][3]. This anticoagulant is widely prescribed for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation[3][4]. The efficient and high-purity synthesis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is, therefore, a cornerstone of Apixaban production, directly impacting the scalability and cost-effectiveness of this life-saving medication[1]. This guide provides an in-depth analysis of its fundamental properties, synthesis, and handling protocols, tailored for professionals in drug development and chemical research.
Chemical and Physical Properties
The molecular architecture of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, featuring an aminophenyl group attached to a morpholino-substituted dihydropyridinone ring, dictates its chemical behavior and physical characteristics[1]. These properties are crucial for its handling, storage, and reactivity in subsequent synthetic steps.
Core Identification and Structural Data
| Identifier | Value |
| CAS Number | 1267610-26-3[1][2][5] |
| Molecular Formula | C₁₅H₁₉N₃O₂[1][2][4][6] |
| Molecular Weight | 273.33 g/mol [1][2][4][6] |
| IUPAC Name | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one |
| Synonyms | 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, Apixaban Intermediate A[1][2][5][7] |
| InChI | InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2[2][6] |
| InChIKey | YUGIGSPFTMLIMA-UHFFFAOYSA-N[2] |
| SMILES | C1(=O)N(C2=CC=C(N)C=C2)CCC=C1N1CCOCC1[2] |
Physicochemical Characteristics
| Property | Value | Source(s) |
| Appearance | Off-white to pale beige solid/powder | [1][2][4] |
| Melting Point | >246°C (decomposes) | [2][4] |
| Boiling Point | 491.5 ± 45.0 °C (Predicted) | [1][2] |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Solubility | Slightly soluble in methanol and chloroform | [2][4] |
| pKa | 4.96 ± 0.10 (Predicted) | [2][4] |
The high melting point suggests significant thermal stability, which is attributed to its robust heterocyclic structure[4]. The predicted pKa value indicates weak basicity, with the morpholine nitrogen being the likely primary site of protonation[4].
Synthesis and Manufacturing
The synthesis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a critical process in the overall production of Apixaban. Various methods have been developed to ensure high yield and purity, which are essential for pharmaceutical-grade intermediates.
Synthetic Pathways Overview
Two primary synthetic routes are commonly cited:
-
Condensation Reaction : This method involves the condensation of morpholine with a suitable precursor molecule. The reaction is typically facilitated by a strong base like sodium hydride to form the desired pyridinone structure[4].
-
Reduction of a Nitro Precursor : A widely used and high-yield method involves the reduction of a nitro-substituted precursor. This approach is valued for its efficiency and the high purity of the final product[2][4].
Caption: High-yield synthesis via reduction of a nitro precursor.
Detailed Experimental Protocol: Reduction Method
This protocol describes a lab-scale synthesis that achieves high yield and purity, as adapted from established procedures[2].
Materials and Reagents:
-
Nitro-substituted pyridinone precursor (e.g., 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one)
-
Methanol
-
Water
-
Raney Cobalt (catalyst)
-
Hydrazine Hydrate (80% solution)
-
Diatomaceous earth
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reactor Setup : In a suitable reactor, charge 25 L of water and 25 L of methanol.
-
Addition of Reactants : Under constant stirring, add 2.5 kg of the nitro-substituted precursor compound and 250 g of Raney Cobalt.
-
Heating : Raise the temperature of the mixture to 40-50°C.
-
Addition of Reducing Agent : Slowly add 2.0 kg of hydrazine hydrate (80% solution) to the mixture. An exothermic reaction may occur, so careful control of the addition rate is crucial.
-
Reaction : Maintain the reaction temperature at 60-70°C for approximately 3 hours to ensure the reaction goes to completion.
-
Filtration : After the reaction is complete, filter the mixture through diatomaceous earth to remove the Raney Cobalt catalyst.
-
Solvent Removal : Concentrate the filtrate by removing the solvent under reduced pressure.
-
Product Isolation : Add MTBE to the resulting filter cake to precipitate the product.
-
Drying : Collect the solid product and dry it thoroughly. This process typically yields a white solid with a purity of 99.8% and a yield of 98%[2].
Biological Role and Application
The primary and well-documented role of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is as a direct precursor to Apixaban[1][2]. Its chemical structure provides the necessary backbone for the subsequent synthetic transformations that lead to the final active pharmaceutical ingredient.
While the compound itself is sometimes described as not bioactive, its structure is inherently linked to the anticoagulant activity of Apixaban[4][8]. The aminophenyl and dihydropyridinone moieties are key components that, after further modification, will interact with the active site of Factor Xa. Therefore, its significance lies in its structural contribution to a pharmacologically active molecule rather than its own biological activity. It is crucial in research and development for exploring new therapeutic agents that target Factor Xa[3].
Caption: Role as a key intermediate leading to a therapeutic effect.
Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and ensure laboratory safety.
Hazard Identification
The compound is classified with the following hazard statements:
The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark)[2][9].
Recommended Handling Procedures
-
Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid breathing dust[7][9][10].
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection[9].
-
Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating or drinking. Do not eat, drink, or smoke in the work area[9].
-
Spill Response : In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal. Wash the spill area thoroughly[8].
Storage Conditions
-
Temperature : Store in a cool, dry, and well-ventilated place, typically at 2-8°C[2][4].
-
Atmosphere : Store under an inert gas (e.g., nitrogen or argon) to prevent degradation, as the compound may be air and heat sensitive[2][4][7].
Conclusion
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a compound of high importance in the pharmaceutical industry. Its value is intrinsically tied to its role as a non-negotiable building block in the synthesis of Apixaban. A thorough understanding of its chemical and physical properties, coupled with robust and efficient synthetic protocols, is essential for any organization involved in the manufacturing of this globally significant anticoagulant. Adherence to strict safety and handling guidelines is critical to ensure both the quality of the intermediate and the safety of the personnel involved in its production and use. Continued research into optimizing its synthesis will remain a key focus for improving the accessibility of Apixaban to patients worldwide.
References
-
Exploring 1-(4-Aminophenyl)-3-Morpholino-5,6-Dihydropyridin-2(1H)-one: A Key Apixaban Intermediate. Blossom Chemical. [Link]
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1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. PubChem. [Link]
-
Cas 1267610-26-3,1-(4-AMinophenyl). LookChem. [Link]
-
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, 99%. Otto Chemie Pvt. Ltd.. [Link]
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